Methyl (S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hcl

Description

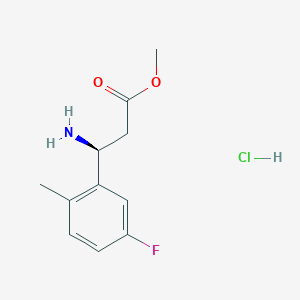

Methyl (S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate HCl is a chiral organic compound featuring a propanoate ester backbone with an (S)-configured amino group at the β-position. The phenyl ring is substituted with a fluorine atom at the meta-position (C5) and a methyl group at the ortho-position (C2) (Fig. 1). While direct biological data for this compound are unavailable in the provided evidence, structural analogs suggest roles as intermediates in drug synthesis or prodrug candidates.

Properties

Molecular Formula |

C11H15ClFNO2 |

|---|---|

Molecular Weight |

247.69 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(12)5-9(7)10(13)6-11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m0./s1 |

InChI Key |

YCCYGTNLGFSVNW-PPHPATTJSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)[C@H](CC(=O)OC)N.Cl |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(CC(=O)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 5-fluoro-2-methylbenzoic acid.

Formation of Intermediate: The benzoic acid derivative is then converted into an ester through a reaction with methanol in the presence of a catalyst.

Amination: The ester is subjected to amination using appropriate reagents to introduce the amino group.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include optimization of reaction conditions such as temperature, pressure, and catalyst concentration to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Amines or other reduced products.

Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

Methyl (S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Notes and Limitations

- Gaps in Data : Direct biological or pharmacokinetic data for the target compound are absent in the provided evidence; comparisons rely on structural inference.

- Safety Profiles : While most analogs share standard safety protocols, substituents like nitro or bromo groups necessitate specialized handling .

Biological Activity

Methyl (S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride is a compound that has gained attention due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClFNO

- Molecular Weight : 247.69 g/mol

- CAS Number : 1391522-38-5

The compound consists of an amino group, a fluorinated aromatic ring, and a methyl ester group. The presence of the fluorine atom enhances its lipophilicity and may improve its interaction with biological targets.

Methyl (S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate HCl exhibits significant biological activity primarily through:

- Modulation of Enzyme Activity : The compound can bind to enzyme active sites, potentially altering their conformation and activity. This interaction is crucial for drug design, particularly in targeting specific metabolic pathways.

- Receptor Interactions : The fluorinated aromatic ring allows for π-π interactions with receptors, which may influence signal transduction pathways.

Biological Activity

Research indicates that this compound may have the following biological effects:

- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, including breast cancer and hepatic cancer cells. These effects are attributed to its ability to interfere with cellular signaling pathways critical for tumor growth and survival.

- Antimicrobial Properties : The compound's structural features may confer activity against both Gram-positive and Gram-negative bacteria, as well as fungi, making it a candidate for further exploration in antimicrobial therapy.

Case Studies

- Cytotoxicity Assays :

- Enzyme Inhibition Studies :

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate HCl | CHClNO | Different aromatic substitution pattern |

| Methyl (S)-3-amino-3-(2-chloro-5-fluorophenyl)propanoate HCl | CHClFNO | Substituted chlorine atom instead of fluorine |

| (S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid HCl | CHClFNO | Lacks methyl ester functionality |

This comparison highlights the unique properties of this compound that may enhance its biological activity compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.